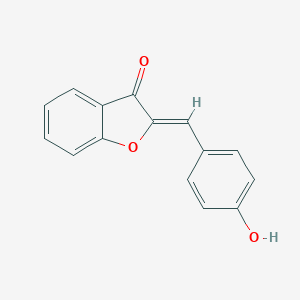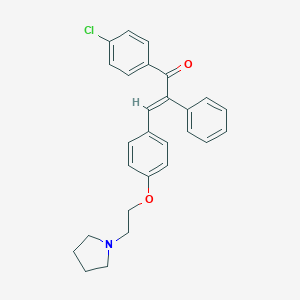
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one, also known as HBBO, is a naturally occurring compound found in several plants, including the bark of the tree Pterocarpus marsupium. HBBO has gained attention in recent years due to its potential therapeutic properties, including its ability to reduce inflammation and oxidative stress. In
作用机制
The mechanism of action of 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of pro-inflammatory cytokine production and the scavenging of free radicals. Additionally, this compound has been found to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and scavenge free radicals. Additionally, in vivo studies have shown that this compound can reduce inflammation, oxidative stress, and improve glucose metabolism in diabetic animals.
实验室实验的优点和局限性
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Additionally, it has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
未来方向
There are several future directions for research on 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one. One area of interest is its potential as a therapeutic agent for the treatment of diabetes. Several studies have shown that this compound can improve glucose metabolism in diabetic animals, and further research is needed to determine its efficacy in humans. Additionally, this compound's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of several chronic diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of this compound fully and identify potential drug targets.
合成方法
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one can be synthesized through the reaction of salicylaldehyde and benzofuran-3-one in the presence of a catalyst such as piperidine. This reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 183-185°C.
科学研究应用
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antidiabetic properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, this compound has been found to scavenge free radicals and reduce oxidative stress, which is implicated in several chronic diseases, including diabetes.
属性
分子式 |
C15H10O3 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
(2Z)-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9- |
InChI 键 |
BAYNHPXTNUSVIZ-ZROIWOOFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/O2 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)




![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)

![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)
